molecular formula C15H11FN4O2 B1374626 1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351779-44-6

1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1374626
M. Wt: 298.27 g/mol
InChI Key: BAJHMBDPPRHPLM-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule given its structure. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group, a pyridinyl group, and a fluoromethylphenyl group attached to it.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a click chemistry reaction such as the Huisgen cycloaddition. The other groups could be added through various functional group transformations.



Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.



Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The triazole ring might participate in reactions with electrophiles or nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental techniques. Computational methods could also be used to predict some of these properties.


Scientific Research Applications

Cancer Research

  • The compound has been studied for its potential in treating cancer, particularly as an Aurora kinase inhibitor. Aurora kinases are essential for cell division, and their inhibition can be a strategy for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Properties

  • Various derivatives of the compound have shown promising results in antimicrobial activities. The synthesis and evaluation of such derivatives demonstrate their potential in combating microbial infections (Hacer Bayrak et al., 2009).

Sensitization of Emissions in Analytical Chemistry

  • The compound has been used in the selective sensitization of emissions of Eu(III) and Tb(III) ions, suggesting its application in analytical chemistry, particularly in spectroscopy and luminescence studies (Hee-Jun Park et al., 2014).

Synthesis and Structural Assessment in Chemistry

  • The compound and its derivatives have been synthesized and structurally assessed for various chemical properties, demonstrating its versatility in chemical synthesis and its potential in developing new chemical entities (A. Castiñeiras et al., 2018).

Mechanistic Study in Organic Synthesis

  • The compound has been a subject of mechanistic studies in organic synthesis, providing insights into the synthesis of 1,3,5-trisubstituted-1,2,3-triazoles, crucial for developing new synthetic methods and compounds (Jinsong Gu & Xiuhui Lu, 2020).

Fluorophore Development in Photochemistry

  • The compound's derivatives have been studied for their photophysical properties, indicating potential applications in photochemistry, especially as fluorophores for sensing and imaging applications (Nikita E. Safronov et al., 2020).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and its biological effects. It would be important to handle it with appropriate safety precautions, and to dispose of it in accordance with regulations.


Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its molecular structure, and its potential applications. This could involve both experimental work and computational modeling.


Please note that this is a general analysis and the specifics could vary depending on the exact nature of the compound. For a detailed analysis, it would be necessary to refer to scientific literature or conduct experimental studies.


properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c1-9-8-10(16)5-6-12(9)20-14(11-4-2-3-7-17-11)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJHMBDPPRHPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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